
propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as rotenone, is a naturally occurring compound found in the roots and stems of certain plants. It has been used for centuries as a pesticide and is commonly used in scientific research as a tool to study mitochondrial function and cellular metabolism.
Mécanisme D'action
Rotenone works by inhibiting complex I of the electron transport chain in mitochondria, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
Rotenone has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress, inflammation, and apoptosis in cells. In organisms, it has been shown to affect behavior, metabolism, and reproduction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in lab experiments is its ability to induce mitochondrial dysfunction, which can be useful in studying various diseases and cellular processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research involving propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. One area of research is the development of new therapies for diseases that involve mitochondrial dysfunction, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new tools and techniques for studying cellular metabolism and mitochondrial function. Additionally, there is potential for the development of new pesticides that are based on the structure and mechanism of this compound.
Méthodes De Synthèse
Rotenone can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One common synthesis method involves the reaction of 3-methoxyphenol with cyanoacetic acid, followed by cyclization and oxidation.
Applications De Recherche Scientifique
Rotenone is widely used in scientific research to study mitochondrial function and cellular metabolism. It is commonly used as a tool to induce mitochondrial dysfunction in cells and has been used to study various diseases, including Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(2)19-14(17)11(8-15)6-10-4-5-12(16)13(7-10)18-3/h4-7,9,16H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXJOUEWGPLSO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

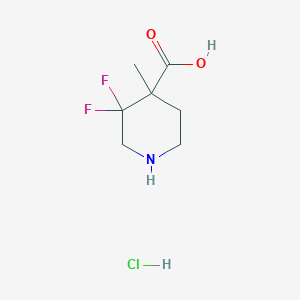

![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
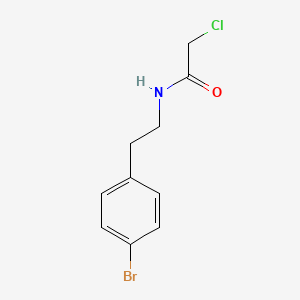
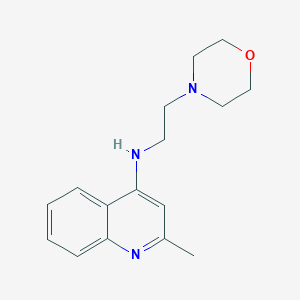
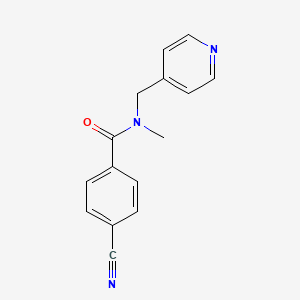
![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)
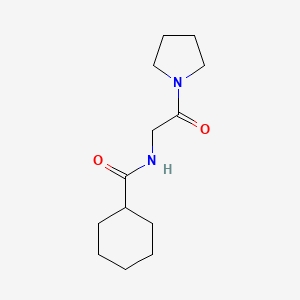
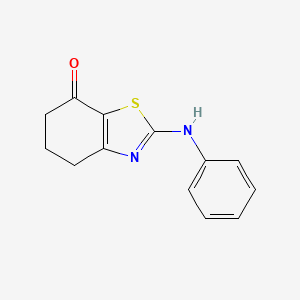

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7441212.png)
![2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine](/img/structure/B7441230.png)